

Unveiling DMHBO+: A Technical Guide to a Promising Fluorogenic Probe

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Compound of Interest

Compound Name: DMHBO+

Cat. No.: B15552312

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This technical guide provides a comprehensive overview of the core properties of **DMHBO+**, a cationic fluorophore with the CAS number 2322286-81-5. **DMHBO+** has emerged as a valuable tool in molecular biology, particularly for the real-time imaging of RNA in living cells. Its unique fluorogenic properties, activated upon binding to a specific RNA aptamer, offer a powerful system for studying RNA trafficking, localization, and dynamics. This document consolidates the available technical data, outlines the principles of its application, and discusses the underlying mechanism of its fluorescence activation.

Core Properties and Chemical Identity

DMHBO+ is a complex organic molecule whose fluorescence is intrinsically linked to its interaction with a specific RNA aptamer known as "Chili." The key identifiers and chemical properties of **DMHBO+** are summarized below.

Property	Value
CAS Number	2322286-81-5
Molecular Formula	C22H25IN4O5
Molecular Weight	552.37 g/mol
Chemical Name	DMHBO+
Purity	≥98%
Solubility	Soluble to 50 mM in DMSO
Storage	Store at -20°C

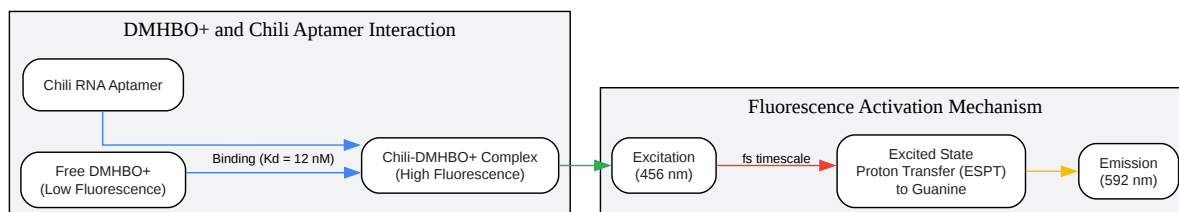
Fluorogenic Properties and Mechanism of Action

The utility of **DMHBO+** as a fluorescent probe stems from its ability to undergo a significant increase in fluorescence quantum yield upon binding to the Chili RNA aptamer. This "light-up" property is crucial for minimizing background fluorescence and enabling high-contrast imaging.

Parameter	Value
Binding Affinity (Kd)	12 nM (for Chili aptamer)[1][2][3][4]
Excitation Maximum (λ_{ex})	456 nm[1][5]
Emission Maximum (λ_{em})	592 nm[1][5]
Quantum Yield (Φ)	0.1 (when bound to Chili aptamer)[1][5]
Stokes Shift	136 nm[1][5]
Application	Time-resolved fluorescence energy transfer (TR-FRET)[1][5]

The mechanism behind this fluorescence activation is a fascinating example of intermolecular interactions. Crystallographic studies of the Chili-**DMHBO+** complex have revealed that the RNA aptamer provides a specific binding pocket that restricts the rotational freedom of the **DMHBO+** molecule. This rigidification minimizes non-radiative decay pathways. More

importantly, the fluorescence activation is driven by an Excited State Proton Transfer (ESPT) from the **DMHBO+** molecule to a guanine residue within the Chili aptamer's binding site. This ultrafast proton transfer, occurring on a femtosecond timescale, is the key to the large Stokes shift and the "light-up" characteristic of the complex.



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Caption: Interaction and fluorescence activation mechanism of **DMHBO+** with the Chili RNA aptamer.

Experimental Protocols: Principles and General Procedures

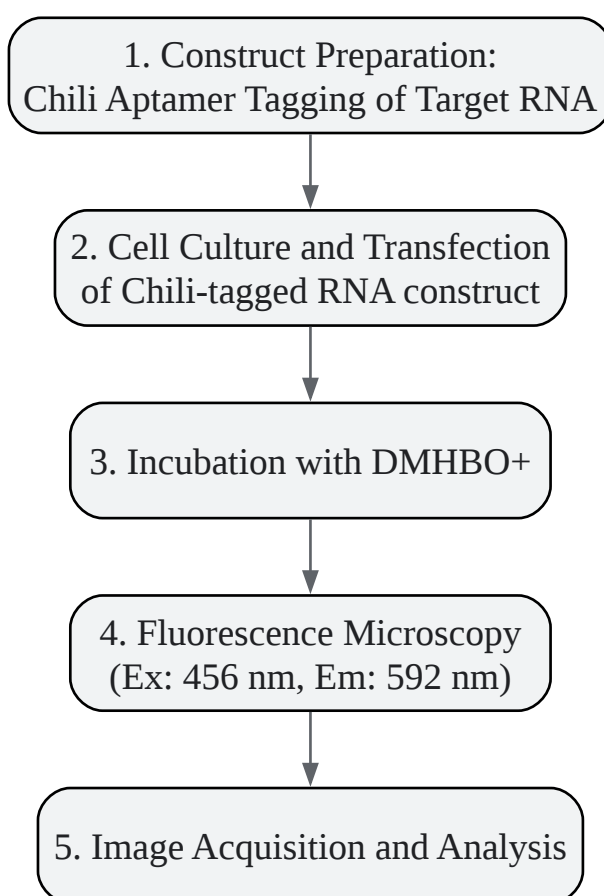
While detailed, step-by-step protocols for the synthesis of **DMHBO+** and its specific use in imaging are not publicly available, this section outlines the general principles and workflow for utilizing the Chili-**DMHBO+** system for RNA imaging in cells.

General Workflow for Cellular RNA Imaging

The process of imaging RNA using the Chili-**DMHBO+** system typically involves the following stages:

- **Genetic Construct Preparation:** The DNA sequence of the Chili RNA aptamer is genetically fused to the target RNA of interest. This construct is then cloned into a suitable expression vector (e.g., a plasmid) for introduction into cells.

- **Cell Culture and Transfection:** The host cells (e.g., mammalian cell lines) are cultured under standard conditions. The expression vector containing the Chili-tagged RNA is then introduced into the cells using a standard transfection method (e.g., lipid-based transfection, electroporation).
- **DMHBO+ Labeling:** Following a suitable expression period for the tagged RNA, the cells are incubated with a solution containing **DMHBO+**. The optimal concentration of **DMHBO+** and incubation time need to be empirically determined for the specific cell type and experimental setup.
- **Fluorescence Microscopy:** The cells are then imaged using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the Chili-**DMHBO+** complex (excitation ~456 nm, emission ~592 nm).



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Caption: General experimental workflow for RNA imaging using the Chili-**DMHBO+** system.

Crystallography of the Chili-DMHBO+ Complex

The three-dimensional structure of the Chili-**DMHBO+** complex has been determined by X-ray crystallography, with the data deposited in the Protein Data Bank (PDB IDs: 7OA3, 7OAV). The general procedure for such a study involves:

- **Preparation and Purification:** Large quantities of the Chili RNA aptamer are produced, typically through in vitro transcription, and purified.
- **Crystallization:** The purified RNA is mixed with **DMHBO+** and subjected to various crystallization screening conditions (e.g., different buffers, precipitants, and temperatures) to obtain well-ordered crystals.
- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- **Structure Determination and Refinement:** The diffraction data is processed to determine the electron density map, from which the atomic model of the RNA-ligand complex is built and refined.

Safety and Handling

The available safety data for **DMHBO+** is limited, with the Safety Data Sheet (SDS) indicating "no data available" for many toxicological endpoints. Therefore, it should be handled with the standard precautions for a novel chemical compound.

- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, gloves, and eye protection when handling the solid compound or its solutions.
- **Ventilation:** Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from light.

In case of contact, follow standard first-aid procedures and seek medical advice.

Conclusion

DMHBO+ represents a significant advancement in the field of RNA imaging. Its partnership with the Chili aptamer creates a robust and highly specific fluorogenic system that enables the visualization of RNA in its native cellular environment. While detailed public information on its synthesis and specific experimental protocols is scarce, the fundamental principles of its application are well-established. The unique mechanism of fluorescence activation through ESPT provides a foundation for the future design of even more sophisticated and sensitive probes for molecular imaging and diagnostics. As research in this area continues, a more comprehensive understanding of the full potential and any associated biohazards of **DMHBO+** will undoubtedly emerge.

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